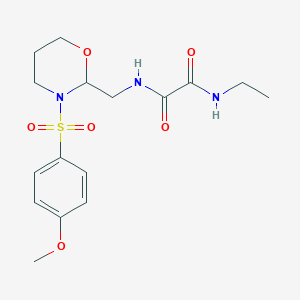
N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets in the body. It works by inhibiting the activity of certain enzymes and receptors, thereby altering various cellular processes. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects on the body. Some of the major effects are:
1. Inhibition of inflammation: this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Induction of apoptosis: this compound induces apoptosis in cancer cells, thereby inhibiting their proliferation.
3. Inhibition of bacterial growth: this compound inhibits the growth of bacteria, thereby preventing infections.
Avantages Et Limitations Des Expériences En Laboratoire
N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several advantages and limitations for lab experiments. Some of the major advantages are:
1. Potent activity: this compound exhibits potent activity against various molecular targets, making it an ideal compound for lab experiments.
2. Versatile applications: this compound has versatile applications in various fields, making it a valuable compound for scientific research.
Some of the major limitations are:
1. Limited availability: this compound is not readily available in the market, making it difficult to obtain for lab experiments.
2. High cost: this compound is a highly expensive compound, making it difficult to afford for many research laboratories.
Orientations Futures
N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several potential future directions for scientific research. Some of the major future directions are:
1. Development of new drugs: this compound has potent anti-inflammatory, anti-cancer, and anti-bacterial activity, making it an ideal candidate for the development of new drugs.
2. Investigation of the mechanism of action: The exact mechanism of action of this compound is still not fully understood and requires further investigation.
3. Optimization of synthesis method: The synthesis method of this compound can be optimized to improve its efficiency and reduce its cost.
Conclusion
This compound is a chemical compound that has potential applications in various fields. Its potent anti-inflammatory, anti-cancer, and anti-bacterial activity make it an ideal candidate for the development of new drugs. The exact mechanism of action of this compound is still not fully understood and requires further investigation. The synthesis method of this compound can be optimized to improve its efficiency and reduce its cost.
Méthodes De Synthèse
The synthesis of N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction of N-ethyl-N-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide with a suitable reagent. This method has been reported in several studies and is considered to be a reliable and efficient approach for the synthesis of this compound.
Applications De Recherche Scientifique
N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been extensively studied for its potential applications in various fields. Some of the major scientific research applications of this compound are:
1. Anti-inflammatory activity: this compound has been shown to possess significant anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Anti-cancer activity: Several studies have reported that this compound exhibits potent anti-cancer activity. It works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation.
3. Anti-bacterial activity: this compound has also been shown to possess significant anti-bacterial activity. It works by inhibiting the growth of bacteria and disrupting their cell membranes.
Propriétés
IUPAC Name |
N-ethyl-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-3-17-15(20)16(21)18-11-14-19(9-4-10-25-14)26(22,23)13-7-5-12(24-2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWNTOBGXRSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)
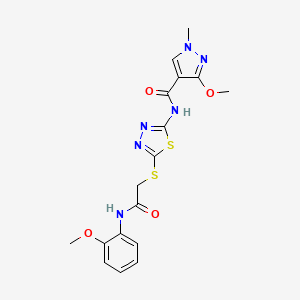
![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)
![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)
![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)
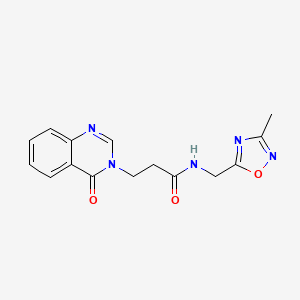
![7-[(2-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2744273.png)
![Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)
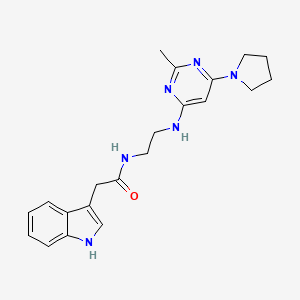
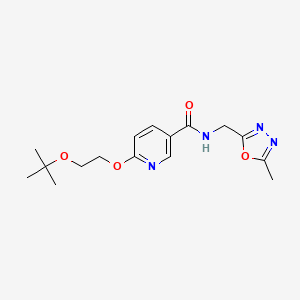
![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)